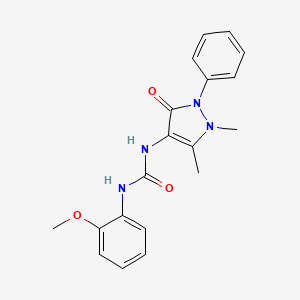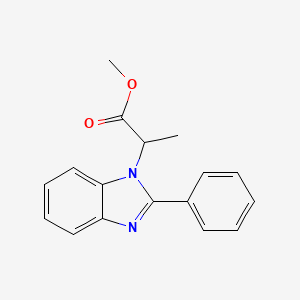
1,3-Bis(2-aminophenyl)urea
Übersicht
Beschreibung
1,3-Bis(2-aminophenyl)urea: is an organic compound with the molecular formula C13H14N4O It is a derivative of urea, where two phenyl groups substituted with amino groups are attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(2-aminophenyl)urea can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminophenyl isocyanate with 2-aminophenylamine . The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and solvents. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2-aminophenyl)urea undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like or are commonly used.
Reduction: Reagents such as or in the presence of a catalyst.
Substitution: Conditions typically involve and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-aminophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2-aminophenyl)urea involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors , altering their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(4-aminophenyl)urea
- 1,3-Bis(2-aminophenethyl)urea
Comparison
1,3-Bis(2-aminophenyl)urea is unique due to the position of the amino groups on the phenyl rings. This positioning affects its reactivity and interaction with other molecules. Compared to 1,3-Bis(4-aminophenyl)urea, the 2-amino derivative may exhibit different chemical and biological properties, making it suitable for specific applications .
Eigenschaften
IUPAC Name |
1,3-bis(2-aminophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,14-15H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREQWCBLUBNIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)NC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3440636.png)
![2,2-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B3440645.png)
![4-methoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B3440652.png)
![3-fluoro-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B3440661.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide](/img/structure/B3440677.png)

![Benzenesulfonamide, 4-[[[(phenylamino)carbonyl]amino]methyl]-](/img/structure/B3440696.png)

![5-(allylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3440708.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B3440710.png)

![2-AMINO-6-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(2-FURYL)-3,5-PYRIDINEDICARBONITRILE](/img/structure/B3440729.png)
![4-(4-bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3440735.png)
![2-AMINO-4-(4-BROMOPHENYL)-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B3440744.png)
